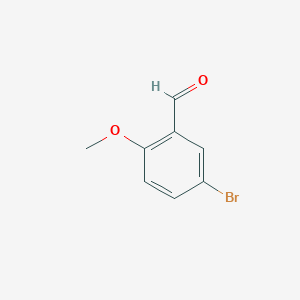

5-Bromo-2-methoxybenzaldehyde

説明

特性

IUPAC Name |

5-bromo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIBRSFAXRFPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179716 | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-01-7 | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25016-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, provides a reactive platform for a multitude of chemical transformations.[1] This off-white to light yellow crystalline powder is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of its functional groups—the reactive aldehyde, the versatile bromine atom for cross-coupling reactions, and the electron-donating methoxy group—makes it an invaluable precursor for constructing complex molecular frameworks, particularly in the realm of drug discovery and development.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 25016-01-7 | [4] |

| Molecular Formula | C₈H₇BrO₂ | [4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2] |

| Melting Point | 116-119 °C | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | [2] |

| SMILES | COC1=C(C=C(C=C1)Br)C=O | [4] |

| InChI | InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | [4] |

| InChIKey | IJIBRSFAXRFPPN-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A ¹H NMR spectrum is available, with resonance signals corresponding to the protons in the molecule. | [5] |

| ¹³C NMR | A ¹³C NMR spectrum is available for this compound. | [4] |

| Mass Spectrometry | Mass spectrometry data is available, confirming the molecular weight. | [4] |

| Infrared (IR) Spectroscopy | IR spectral data is available. | [4] |

Synthesis and Reactivity

This compound is exclusively a synthetic compound and has no known natural sources.[2] Its synthesis is most commonly achieved through the bromination of 2-methoxybenzaldehyde.

Synthesis of this compound

A common laboratory-scale synthesis involves the electrophilic aromatic substitution of 2-methoxybenzaldehyde using bromine in acetic acid.[2]

Experimental Protocol: Bromination of 2-methoxybenzaldehyde [2]

-

Materials: 2-methoxybenzaldehyde, Bromine (Br₂), Acetic acid.

-

Procedure:

-

Dissolve 2-methoxybenzaldehyde in acetic acid in a reaction vessel.

-

Cool the solution to a low temperature (e.g., 0-5 °C) to control the regioselectivity of the bromination.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at ambient temperature for a specified time (e.g., 20 hours).

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching any unreacted bromine, followed by extraction and purification.

-

Purification is often achieved by recrystallization or column chromatography to yield this compound.

-

Reactivity and Key Reactions

The chemical versatility of this compound stems from its three key functional groups:

-

Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions, making it a valuable handle for constructing larger molecules.[1]

-

Bromine Atom: The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide variety of substituents at the 5-position.

-

Methoxy Group: As an electron-donating group, the methoxy group influences the reactivity and electronic properties of the aromatic ring.[1]

A significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction , which is a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

General Principle: The Suzuki reaction couples an organohalide with an organoboron species in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6] In the case of this compound, the carbon-bromine bond is the reactive site for the palladium catalyst.[7]

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., toluene, THF, often with water).[6]

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent(s) to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product using column chromatography or recrystallization.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[3] Its structural framework is a component of numerous biologically active molecules.

Anti-inflammatory Activity and Signaling Pathways

Research has shown that derivatives of brominated benzaldehydes can exhibit significant anti-inflammatory properties. For instance, a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] This inhibition occurs through the inactivation of key signaling pathways, including the Extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and Nuclear Factor-kappa B (NF-κB) pathways.[8]

The aldehyde group of this compound can be readily converted to a hydroxyl group, making this signaling pathway relevant to its potential derivatives in drug discovery. The inactivation of these pathways prevents the downstream production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]

Caption: Inhibition of pro-inflammatory signaling pathways by a derivative of this compound.

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals due to their diverse biological activities.[1] It can react with amines, hydrazines, and other nucleophiles to form imines and related intermediates, which can then undergo cyclization reactions to generate a wide array of heterocyclic scaffolds.

Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.

Safety and Handling

This compound is considered moderately hazardous upon exposure and may cause irritation to the skin, eyes, and respiratory tract.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of reactive functional groups allows for the facile construction of complex molecular architectures and diverse heterocyclic systems. The demonstrated anti-inflammatory potential of its derivatives highlights the importance of this scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved The ?1 H NMR spectrum for the | Chegg.com [chegg.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 5-Bromo-2-methoxybenzaldehyde

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxybenzaldehyde

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes tabulated quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of this versatile chemical compound.

Core Physical and Chemical Properties

This compound is an aromatic organic compound that serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its chemical structure, featuring a benzaldehyde ring substituted with a bromine atom and a methoxy group, imparts specific reactivity and physical characteristics.[2] The aldehyde group is a site for nucleophilic addition, while the bromine atom allows for various cross-coupling reactions.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Citations |

| IUPAC Name | This compound | [1][4][5] |

| Synonyms | 5-Bromo-2-anisaldehyde, 5-Bromo-o-anisaldehyde, 2-Methoxy-5-bromobenzaldehyde | [2][3][5] |

| CAS Number | 25016-01-7 | [1][3][6][7] |

| Molecular Formula | C₈H₇BrO₂ | [2][3][4][6] |

| Molecular Weight | 215.05 g/mol | [3][4][6] |

| Appearance | White to light yellow crystalline powder or solid | [1][2][3][7][8] |

| Melting Point | 112.5 - 119 °C | [6][7][8][9][10] |

| Boiling Point | ~289.1 °C | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, dichloromethane, and chloroform. | [1][2][7] |

Synthesis and Characterization Workflow

The logical flow for synthesizing and subsequently characterizing the is crucial for ensuring sample purity and identity.

Caption: Workflow for the synthesis and physical characterization.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are standard for organic solids and liquids and are applicable to this compound.

Melting Point Determination

The melting point provides a criterion for purity; pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C). Impurities tend to depress and broaden the melting point range.[11]

Methodology (Capillary Tube Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end.[11][12] The tube is tapped gently to pack the solid to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11] This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus.[12]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[13]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[12][14] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16]

Methodology (Micro Boiling Point/Capillary Method):

-

Sample Preparation: A few drops of the substance (if in liquid form, or melted) are placed in a small fusion tube.[15][17] A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[15][18]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[15][17]

-

Heating and Observation: The apparatus is heated gently.[15] As the temperature rises, air trapped in the inverted capillary will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[15]

-

Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[18]

Solubility Testing

Solubility tests provide information about the polarity and the presence of certain functional groups in a molecule.[19][20]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is used, typically starting with water, followed by common organic solvents.

-

Procedure:

-

Place approximately 10-25 mg of this compound into a small test tube.[20][21]

-

Add 0.5-1.0 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) in portions.[22][23]

-

Shake the tube vigorously after each addition and observe if the solid dissolves to form a homogeneous solution.[21][22]

-

Record the substance as soluble, sparingly soluble, or insoluble.

-

-

Acid-Base Solubility (for functional group indication):

Logical Relationships in Synthesis

This compound is commonly synthesized via the electrophilic bromination of 2-methoxybenzaldehyde. This relationship is a foundational concept for researchers working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 25016-01-7: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. This compound 99 25016-01-7 [sigmaaldrich.com]

- 7. chemsavers.com [chemsavers.com]

- 8. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 5-Bromo-2-anisaldehyde | 25016-01-7 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. pennwest.edu [pennwest.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. byjus.com [byjus.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. google.com [google.com]

- 22. scribd.com [scribd.com]

- 23. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used for the structural elucidation of 5-Bromo-2-methoxybenzaldehyde. This document details the physicochemical properties, spectroscopic data, and experimental methodologies crucial for the unambiguous identification and characterization of this important chemical intermediate.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its identification.

| Property | Value | Reference |

| CAS Number | 25016-01-7 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 116-119 °C | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-o-anisaldehyde, 2-Methoxy-5-bromobenzaldehyde | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected signals for this compound are detailed below. Note: Experimentally obtained coupling constants were not available in the searched literature; typical values are provided.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.9 | Doublet (d) | 1H | H-6 |

| ~7.7 | Doublet of Doublets (dd) | 1H | H-4 |

| ~7.0 | Doublet (d) | 1H | H-3 |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O (Aldehyde) |

| ~160 | C-2 (C-OCH₃) |

| ~138 | C-6 |

| ~128 | C-4 |

| ~125 | C-1 |

| ~118 | C-5 (C-Br) |

| ~114 | C-3 |

| ~56 | -OCH₃ (Methoxy) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aldehyde) |

| ~1570 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1020 | Medium | C-O stretch (ether) |

| ~600-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion) |

| 213/215 | Moderate | [M-H]⁺ |

| 185/187 | Moderate | [M-CHO]⁺ |

| 172/174 | Low | [M-C₂H₂O]⁺ |

| 136 | Moderate | [M-Br]⁺ |

| 92 | High | [C₆H₄O]⁺ |

| 63 | High | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structure elucidation of this compound are provided below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

Structure Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

This compound serves as a precursor for the synthesis of various biologically active molecules. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor.

Caption: Hypothetical inhibition of a kinase by a derivative of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 5-Bromo-2-methoxybenzaldehyde (CAS No: 25016-01-7). The information compiled is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure a safe working environment. Adherence to these protocols is critical for both personal safety and environmental stewardship.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is considered moderately hazardous and may cause irritation to the skin, eyes, and respiratory tract.[3]

Table 1: GHS Hazard Classification

| Category | Classification | Pictogram | Signal Word |

| GHS Classification | Acute Toxicity, Oral (Category 4)[3][4][5] Skin Corrosion/Irritation (Category 2)[1][5] Serious Eye Damage/Eye Irritation (Category 2/2A)[1][5] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][5][6] | GHS07 (Irritant)[5] | Warning [1][2][3][4][5][6] |

| Hazard Statements | H302: Harmful if swallowed[3][4][5] H315: Causes skin irritation[1][5] H319: Causes serious eye irritation[1][5] H335: May cause respiratory irritation[1][5][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[5] |

| Molecular Weight | 215.04 g/mol [5] |

| Appearance | Light yellow powder solid[6][7] |

| Odor | Odorless[6] |

| Melting Point | 116-119 °C |

| Boiling Point | 289.1 °C at 760 mmHg[3] |

| Flash Point | 128.7 °C[3] |

| Density | 1.522 g/cm³[3] |

| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol and dichloromethane[7] |

Experimental Protocols: Safe Handling and Storage

3.1. Exposure Controls and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following engineering controls and PPE are mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE) and Controls

| Control Type | Specification and Recommendations | Rationale |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][8] Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][8] | To minimize inhalation of dust and vapors and to provide immediate decontamination facilities. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][8] | Protects against splashes and airborne particles. |

| Skin and Body Protection | Wear chemical-impermeable gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[1][2][4] A flame-resistant or 100% cotton lab coat should be worn and fully buttoned.[9] | Prevents direct skin contact, absorption, and irritation. |

| Respiratory Protection | If engineering controls are insufficient, or if irritation is experienced, use a NIOSH-approved full-face respirator with appropriate cartridges or a type N95 dust mask.[4][10] | Minimizes the risk of inhaling harmful dust or vapors. |

3.2. General Handling Protocols

-

Wash face, hands, and any exposed skin thoroughly after handling.[1][2][4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4][11]

3.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and First-Aid Procedures

4.1. First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[2]

-

Inhalation: Remove the victim to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][4] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[1] If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth with water.[2][4] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor for medical help.[2][4]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][2][4]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: The product is a combustible solid. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1][2]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][4]

4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1][2][6] Evacuate personnel to safe areas.[4] Avoid dust formation and contact with the substance.[2][4][6] Use the personal protective equipment specified in Section 3.1.[1][2][6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] The substance should not be released into the environment or enter drains.[2][4]

-

Methods for Containment and Cleanup: Use dry clean-up procedures.[12] Sweep up or vacuum the spill and shovel it into suitable, closed, and labeled containers for disposal.[1][6] Avoid generating dust.[12]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

Caption: Logical workflow for handling a chemical spill.

Disposal Considerations

Waste from this product must be treated as hazardous.[10] Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][4] Chemical waste generators must ensure complete and accurate classification of the waste.[1] Do not empty into drains.[1] Contaminated PPE should also be collected and disposed of as hazardous waste.[10]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CAS 25016-01-7: this compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide on the Solubility of 5-Bromo-2-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7), a crucial intermediate in organic and medicinal chemistry. A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating active compounds. This document outlines the known qualitative and quantitative solubility data, provides a comprehensive experimental protocol for precise solubility determination, and visualizes the workflow for clarity.

Core Properties of this compound

Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 25016-01-7 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to yellow or tan crystalline powder | [3][4][5] |

| Melting Point | 116-119 °C | [1] |

The structure, featuring a polar benzaldehyde moiety and a methoxy group, alongside a nonpolar bromo-substituted aromatic ring, results in moderate polarity. This duality governs its interaction with various organic solvents.

Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." Therefore, this compound is expected to exhibit higher solubility in solvents with comparable polarity.

Qualitative Solubility: Publicly available data indicates that this compound is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]

Quantitative Solubility Data: Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not readily available in published literature. However, one specific data point has been reported:

| Solvent | Solubility | Conditions | Reference |

| Chloroform (CHCl₃) | 25 mg/mL | Clear, colorless to yellow solution | [4] |

Given the lack of extensive data, experimental determination is necessary for specific applications. The following table provides a categorized list of common organic solvents for which solubility testing is recommended.

| Category | Solvent | Rationale for Testing |

| Polar Aprotic | Acetone | Good general-purpose solvent for moderately polar compounds. |

| Acetonitrile | Often used in chromatography and as a reaction solvent. | |

| Dimethylformamide (DMF) | High polarity, effective for compounds with low solubility elsewhere. | |

| Dimethyl Sulfoxide (DMSO) | High polarity, excellent solvating power for a wide range of compounds. | |

| Polar Protic | Methanol | Capable of hydrogen bonding; useful for polar compounds. |

| Ethanol | Common, less toxic alcohol solvent.[2] | |

| Isopropanol | A slightly less polar alcohol. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Effective for many organic solids.[2] |

| Diethyl Ether | Commonly used for extractions and as a reaction solvent. | |

| Toluene | Aromatic solvent, may interact favorably with the benzene ring. | |

| Hexanes | Nonpolar solvent, solubility is expected to be low. |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials into the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[8][9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to permit the excess solid to sediment.

-

Carefully withdraw a small aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis (HPLC Method Recommended):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Isothermal shake-flask experimental workflow.

References

- 1. This compound 99 25016-01-7 [sigmaaldrich.com]

- 2. CAS 25016-01-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsavers.com [chemsavers.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxybenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique structural arrangement, featuring an electrophilic aldehyde, a nucleophilic methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the chemical reactivity of this compound, presenting detailed experimental protocols for its key reactions, systematically organized quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25016-01-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 116-119 °C | [2] |

| IUPAC Name | This compound | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | See Table 3 for detailed assignments. | [4][5] |

| ¹³C NMR | See Table 4 for detailed assignments. | [4] |

| Mass Spec (EI) | m/z 214 (M⁺), 216 (M⁺+2), consistent with one bromine atom. | [1] |

| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde), C-O (ether), and C-Br bonds. | [6][7] |

Table 3: ¹H NMR Spectral Data of this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.4 | s | - |

| Aromatic-H | ~7.9 | d | ~2.5 |

| Aromatic-H | ~7.6 | dd | ~8.8, 2.5 |

| Aromatic-H | ~6.9 | d | ~8.8 |

| Methoxy-H | ~3.9 | s | - |

Table 4: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~189.0 |

| C-OMe | ~161.0 |

| C-Br | ~117.0 |

| C-CHO | ~125.0 |

| Aromatic CH | ~113.0, 129.0, 136.0 |

| OMe | ~56.0 |

Synthesis of this compound

The most common synthetic routes to this compound involve the bromination of 2-methoxybenzaldehyde or the methylation of 5-bromosalicylaldehyde.

Experimental Protocol: Bromination of 2-Methoxybenzaldehyde

Reaction Scheme:

Caption: Bromination of 2-methoxybenzaldehyde.

Materials:

-

2-Methoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-methoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Core Chemical Reactivity

This compound exhibits a rich and diverse chemical reactivity, primarily centered around its three functional groups: the aldehyde, the methoxy group, and the bromine atom.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in the synthesis of more complex molecules.

Reaction Scheme:

Caption: Oxidation of the aldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzoic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Reaction Scheme:

Caption: Reduction of the aldehyde.

Experimental Protocol: Reduction with Sodium Borohydride [8][9]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 5-bromo-2-methoxybenzyl alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

Reaction Scheme:

Caption: Wittig olefination reaction.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Reactions Involving the Bromine Atom

The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling [10]

Materials:

-

This compound

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene/water, dioxane/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 5: Representative Yields for Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | ~85-98 |

This reaction is a powerful tool for the synthesis of arylamines.

Reaction Scheme:

Caption: Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination [11]

Materials:

-

This compound

-

An amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5 eq) to a reaction vessel.

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 6: Representative Yields for Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High |

| Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Good to High |

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Quinazolines can be synthesized through the condensation of this compound with 2-aminobenzamides or related compounds.

Reaction Scheme:

Caption: Quinazoline synthesis.

Benzofuran derivatives can be prepared from this compound through various synthetic routes, often involving an intramolecular cyclization.

Reaction Scheme:

Caption: Benzofuran synthesis.

The Bischler-Napieralski or Pictet-Spengler reactions, after appropriate derivatization of the aldehyde, can be employed for the synthesis of isoquinoline scaffolds.[12][13][14][15]

Reaction Scheme:

Caption: Isoquinoline synthesis.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the broader context of the synthesized molecules in biological pathways is crucial for research and development.

Caption: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.

References

- 1. This compound | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ブロモ-2-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. chegg.com [chegg.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. researchgate.net [researchgate.net]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

5-Bromo-2-methoxybenzaldehyde synonyms and alternative names

An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde: Synonyms, Properties, and Synthetic Methodologies

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a detailed overview of its synonyms, alternative names, physicochemical properties, and key synthetic protocols.

Nomenclature and Identification

Correctly identifying a chemical compound is fundamental for seamless research and collaboration. This compound is known by several alternative names and identifiers in chemical literature and databases. A consolidated list is provided below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[2][3] |

| CAS Number | 25016-01-7[1][2][4][5] |

| Synonyms | 2-Methoxy-5-bromobenzaldehyde[1][2][4], 5-Bromo-o-anisaldehyde[1][2][5], 5-Bromo-2-anisaldehyde[2][4], Benzaldehyde, 5-bromo-2-methoxy-[1][2], o-Anisaldehyde, 5-bromo-[1][2] |

| Alternative Names | 3-Bromo-6-methoxybenzaldehyde[1], 5-Bromo-Ortho-Anisaldehyde[1] |

| Linear Formula | BrC₆H₃(OCH₃)CHO[5] |

| Molecular Formula | C₈H₇BrO₂[1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a white to yellow or light brown crystalline powder.[4]

| Property | Value |

| Molecular Weight | 215.04 g/mol [2][5] |

| Appearance | White to yellow crystalline powder[4] |

| Melting Point | 116-119 °C |

| Purity | ≥ 98% (HPLC)[4], 99%[5] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[6] |

| Storage | Store at 0-8°C[4] |

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. One common method is the formylation of p-bromoanisole. Below is a detailed experimental protocol for this synthesis.

Synthesis of this compound via Formylation of p-Bromoanisole

This protocol is based on the electrophilic formylation of p-bromoanisole using titanium tetrachloride and dichloromethyl methyl ether.[5]

Materials:

-

p-Bromoanisole

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.

-

Add titanium tetrachloride (2.0 eq) dropwise to the cooled solution.

-

After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.

-

Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[5]

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its functional groups—the aldehyde, the bromo substituent, and the methoxy group—provide multiple reaction sites for building complex molecular architectures.[2] It serves as a precursor for the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Furthermore, this compound is utilized in the development of agrochemicals, such as pesticides and herbicides.[1]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have shown potential in areas like cancer research. For instance, related benzyloxybenzaldehyde derivatives have demonstrated cytotoxic effects against cancer cell lines. The biological potential of compounds synthesized from this scaffold highlights its importance in drug discovery and development.

Conclusion

This compound is a key chemical intermediate with a well-defined profile of synonyms, properties, and synthetic routes. Its versatility makes it an indispensable tool for chemists in academia and industry. The detailed information provided in this guide is intended to support researchers in their efforts to synthesize novel compounds with potential therapeutic and industrial applications.

References

Theoretical Investigations into the Molecular Structure and Spectroscopic Properties of 5-Bromo-2-methoxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical studies on 5-Bromo-2-methoxybenzaldehyde, a significant intermediate in organic and medicinal chemistry.[1] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's structural parameters, vibrational frequencies, electronic properties, and non-linear optical (NLO) behavior. This document serves as a comprehensive resource, summarizing key quantitative data in structured tables, outlining relevant experimental protocols, and visualizing complex relationships through diagrams to facilitate a deeper understanding of this compound for research and development applications.

Introduction

This compound (also known as 5-Bromo-o-anisaldehyde) is an aromatic aldehyde with the chemical formula C₈H₇BrO₂.[2][3] Its molecular structure, featuring a benzaldehyde core with a bromine atom at the 5-position and a methoxy group at the 2-position, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1][4] Theoretical studies are crucial for understanding the interplay between the compound's structure and its chemical and physical properties, which in turn informs its potential applications. These computational analyses provide insights that complement and guide experimental work.

Computational Methodology

Theoretical investigations of molecules like this compound typically employ quantum chemical calculations. Density Functional Theory (DFT) is a widely used approach for this purpose.[5][6]

Software and Basis Set

A common software package for these calculations is GAUSSIAN.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. A suitable basis set for such a molecule, which includes a bromine atom, would be 6-311++G(d,p).[5] This basis set provides a good balance between computational cost and accuracy for predicting molecular properties.

General Experimental Protocol for Comparison

For validation of theoretical data, experimental results are essential. The following outlines a general protocol for the characterization of this compound.

Synthesis: A common route to synthesize this compound is through the formylation of p-bromoanisole.[7]

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a KBr pellet technique.[5]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the range of 4000–100 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are usually recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent, like chloroform or methanol, typically in the 200–800 nm range.[5]

Molecular Geometry and Structural Parameters

The first step in a theoretical study is the optimization of the molecular geometry to find the most stable conformation. The optimized structure provides key information on bond lengths and bond angles.

Table 1: Selected Theoretical and Experimental Geometric Parameters of Related Benzaldehydes

| Parameter | Bond/Angle | Theoretical (Å or °) (5-Bromo-2-hydroxybenzaldehyde)[5] | Experimental (Å or °) (5-Bromo-2-hydroxybenzaldehyde)[5] |

| Bond Length | C-C (aromatic) | 1.3 - 1.4 | 1.3 - 1.4 |

| C-H (aromatic) | 1.0 - 1.1 | 0.93 | |

| Bond Angle | C-C-C (aromatic) | 119.2 - 121.4 | 118.5 - 121.1 |

| C-C-H (aromatic) | 117.9 - 121.7 | 119.3 - 120.1 |

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational frequency calculations are performed to predict the FT-IR and FT-Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic C-H | ~3100-3000 |

| C-H stretch (aldehyde) | Aldehyde C-H | ~2900-2800 |

| C=O stretch (aldehyde) | Aldehyde C=O | ~1700-1680 |

| C-C stretch (aromatic) | Aromatic C-C | ~1600-1450 |

| C-O stretch (methoxy) | Methoxy C-O | ~1250-1000 |

| C-Br stretch | C-Br | ~700-500 |

Note: These are expected ranges based on typical values and data from similar molecules.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[8][9]

Table 3: Calculated Electronic Properties of a Related Brominated Benzaldehyde

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-Bromo-2-hydroxybenzaldehyde[10] | -6.67 | -2.15 | 4.52 |

Note: The electronic properties of this compound are expected to be in a similar range.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is often associated with a higher polarizability, which can lead to enhanced non-linear optical properties.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[11] In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the aromatic ring and the aldehyde group would exhibit positive potential.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, making them promising materials for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of a molecule, such as its hyperpolarizability. The presence of electron-donating (methoxy) and electron-withdrawing (bromo and aldehyde) groups can enhance these properties.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 25016-01-7 [sigmaaldrich.com]

- 4. CAS 25016-01-7: this compound | CymitQuimica [cymitquimica.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. irjweb.com [irjweb.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. benchchem.com [benchchem.com]

- 11. acadpubl.eu [acadpubl.eu]

5-Bromo-2-methoxybenzaldehyde material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzaldehyde, a versatile aromatic aldehyde crucial in synthetic chemistry. This document details its material safety data, experimental protocols for its synthesis and derivatization, and explores the potential biological signaling pathways modulated by its derivatives, making it an essential resource for professionals in research and drug development.

Material Safety Data Sheet (MSDS)

The following sections summarize the key safety and handling information for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 25016-01-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 116-119 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Air sensitive. | [3] |

Hazard Identification and Safety Information

This compound is classified as hazardous. The following table outlines its GHS hazard classifications and corresponding precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280 |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE): Use of protective gloves, clothing, eye, and face protection is recommended.[1]

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. The following protocols detail its preparation and a common derivatization reaction.

Synthesis of this compound via Formylation of p-Bromoanisole

This method involves the introduction of a formyl group onto the p-bromoanisole ring.

Materials:

-

p-Bromoanisole

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.

-

Add titanium tetrachloride (2.0 eq) dropwise.

-

After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.

-

Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Synthesis of a Schiff Base Derivative

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde. These derivatives of this compound have shown interesting biological activities.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Add an equimolar amount of aniline to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The exact mechanisms of action are still under investigation, but some potential signaling pathways have been proposed.

Proposed Anticancer Mechanism via MAPK Signaling Pathway

Some Schiff base derivatives of 2-hydroxybenzaldehyde, a related compound, are thought to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] This pathway is a key regulator of cell proliferation, differentiation, and survival. It is hypothesized that these compounds can trigger a cascade of protein phosphorylations within the MAPK pathway, ultimately leading to the activation of caspases and programmed cell death.

Caption: Proposed modulation of the MAPK signaling pathway by Schiff base derivatives.

Potential Antimicrobial Mechanism of Action